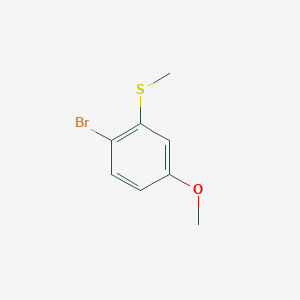

1-Bromo-4-methoxy-2-(methylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBHGZRFGJBINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448475 | |

| Record name | 1-bromo-4-methoxy-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72856-79-2 | |

| Record name | 1-bromo-4-methoxy-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Methoxy 2 Methylsulfanyl Benzene and Its Analogs

Direct Synthesis Routes to Substituted Bromoanisoles with Thioether Functionality

Direct synthesis routes aim to introduce the key functional groups—bromo, methoxy (B1213986), and methylsulfanyl—onto an aromatic ring in a limited number of steps. These methods often rely on the inherent directing effects of the substituents to control the position of incoming groups.

The introduction of a methylsulfanyl group onto a bromoanisole framework is a key step. One common approach involves the reaction of a suitable precursor with a sulfur-containing reagent, followed by methylation. For instance, bromothiocatechols can be formed through metabolic processes, which are then subject to biological methylation at either the thiol or the phenol (B47542) group. nih.gov This biological transformation highlights the possibility of chemical S-methylation to form (methylthio)bromophenols or methylation of a phenol group to yield methoxybromothiophenols. nih.gov

In a laboratory setting, the methylation of thiolates can be achieved using reagents like iodomethane. Studies on zinc and cadmium dithiolate complexes have shown that iodomethane can react with tethered thiolates in organic solvents to produce a thioether. nih.gov Although this specific study focused on coordination chemistry, the fundamental reaction—alkylation of a thiolate to a thioether—is a cornerstone of organic synthesis.

A potential direct route could involve the thiolation of a substituted bromoanisole. This might be achieved through various methods, including reaction with a thiolating agent or a transition-metal-catalyzed C-S bond formation reaction. Subsequent methylation of the resulting thiol would yield the desired methylsulfanyl group.

The position of the bromine atom is crucial for the final structure. Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present. mdpi.com A methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. A methylsulfanyl group is also an ortho, para-director.

In a precursor such as 4-methoxythioanisole (B167831) (1-methoxy-4-(methylsulfanyl)benzene), both the methoxy and methylsulfanyl groups would direct bromination to the positions ortho to them. This would lead to the desired 2-position (ortho to methylsulfanyl and meta to methoxy) and the 3-position (ortho to methoxy). Careful control of reaction conditions is necessary to achieve the desired regioselectivity. mdpi.com

Various brominating agents and conditions can be employed to influence the outcome. N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination, often used with a catalyst or under specific solvent conditions. nih.govresearchgate.net For example, the bromination of 5-methoxy-bacteriochlorin with NBS resulted in highly regioselective bromination at the 15-position. nih.gov The choice of solvent, such as using (trifluoromethyl)benzene instead of tetrachloromethane, can also lead to clean, rapid, and high-yielding benzylic brominations. researchgate.net Theoretical ab initio calculations can also be used to predict and understand the positional selectivity in electrophilic aromatic brominations. mdpi.com

| Starting Material | Brominating Agent | Conditions | Product(s) | Yield | Reference |

| H-BC | NBS (1 equiv) | CHCl₃, 1% pyridine, RT, 10 min | Mixture of mono- and di-bromo isomers | 32% (unreacted starting material) | nih.gov |

| MeO-BC | NBS | - | 15-bromo analogue (MeO-BC-Br15) | 85% | nih.gov |

| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS | 1,1,1-trichloroethane or benzotrifluoride | Four different bromination products | - | researchgate.net |

Multi-Step Synthesis from Precursor Molecules

When direct routes are not feasible or result in poor selectivity, multi-step syntheses starting from readily available precursors offer a more controlled approach.

Substituted phenols and anilines are versatile starting materials for the synthesis of complex aromatic compounds. nih.govsemanticscholar.org Phenols can be synthesized through various methods, including the palladium-catalyzed hydroxylation of aryl halides using boric acid as a hydroxide reagent, which tolerates a broad range of functional groups. organic-chemistry.org A one-step synthesis of highly substituted phenols can be achieved from hydroxypyrone and nitroalkene starting materials, offering complete regiochemical control. oregonstate.edu

A synthetic sequence for 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene could start from a substituted phenol, such as 4-methoxyphenol. The synthesis would then involve the introduction of the methylsulfanyl group at the 2-position, followed by regioselective bromination. Alternatively, one could start with a brominated phenol. For example, 2-bromo-4-methoxyphenol could be subjected to a reaction that introduces the methylsulfanyl group.

Anilines are also key precursors in organic synthesis. researchgate.net They can be converted into a wide variety of substituted aromatic compounds through reactions like diazotization followed by substitution (Sandmeyer-type reactions). For instance, a substituted aniline could be diazotized and then treated with a bromide source to introduce the bromine atom. Copper-catalyzed reactions of anilines with aldehydes can also be used to build complex heterocyclic structures like quinolines, demonstrating the versatility of anilines as starting materials. organic-chemistry.org

A plausible route starting from 4-methoxy-2-nitroaniline could involve:

Reduction of the nitro group to an amine.

Diazotization of the resulting diamine followed by a Sandmeyer reaction to introduce the methylsulfanyl group.

Another diazotization and Sandmeyer reaction to introduce the bromine atom.

The target compound can also be synthesized by modifying other readily available substituted aromatic compounds. For example, a compound with a functional group that can be converted into a methylsulfanyl group, such as a sulfonyl chloride or a thiol, could serve as a precursor. The oxidation of 1-bromo-2,3-dimethyl-4-(methylthio)benzene using hydrogen peroxide as an oxidizing agent and sodium tungstate as a catalyst yields the corresponding methanesulfonyl compound, demonstrating a transformation of the methylsulfanyl group. nih.gov Reversing such a process, through reduction of a sulfoxide (B87167) or sulfone, could be a potential route.

Another strategy involves metal-halogen exchange reactions. For instance, 1,4-dibromo-2-fluorobenzene can be converted to 2-fluoro-4-bromobenzaldehyde through metal-halogen exchange with isopropyl magnesium chloride followed by formylation. google.com This intermediate can then undergo nucleophilic aromatic substitution with sodium methoxide to replace the fluorine with a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde. google.com This demonstrates how halogen atoms on a benzene (B151609) ring can be selectively functionalized to build up the desired substitution pattern.

Catalytic and Reaction Condition Optimization in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and selectivity of a synthetic route. This involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time. nih.gov

In the context of synthesizing substituted bromoanisoles, catalysis plays a significant role. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C, C-N, C-O, and C-S bonds with aryl bromides as substrates. mdpi.com The synthesis of substituted phenols from aryl halides can be achieved using copper or palladium catalysts. organic-chemistry.org For example, a CuI/8-hydroxyquinoline catalyst system can be used for the direct hydroxylation of aryl iodides. organic-chemistry.org

Optimization can be performed using methods like "one-factor-at-a-time" (OFAT) or more statistically robust methods like "design of experiments" (DoE). nih.gov An example of optimization is seen in the synthesis of 2-methyl-4-methoxydiphenylamine, where reactants, solvent, temperature, and catalyst amount were optimized to enhance the reaction rate and yield. osti.gov For electrophilic brominations, the choice of catalyst can influence regioselectivity. Zeolites and other solid supports can induce high para-selectivity in the bromination of certain substrates. mdpi.com

The table below summarizes the optimization of conditions for a bromination reaction.

| Entry | Reagent (mmol) | Media (mL) | Time (min) | Yield (%) |

| 1 | NBS (0.5) | WEPA (1.5) | 15 | 18 |

| 2 | NBS (0.5) | WEPA (2.0) | 15 | 25 |

| 3 | NBS (0.5) | WEPA (2.5) | 15 | 39 |

| 4 | NBS (0.5) | WEPA (3.0) | 15 | 39 |

| 5 | NBS (0.5) | WEPA (2.5) + Ethanol (B145695) (0.5) | 5 | 48 |

Data adapted from a study on the bromination of 4-methylphenol. researchgate.net

Transition Metal-Catalyzed Pathways

While direct transition metal-catalyzed syntheses of this compound are not explicitly reported, analogous cross-coupling reactions are a cornerstone of modern organic synthesis and can be conceptually applied. For instance, a palladium- or copper-catalyzed cross-coupling reaction could be envisioned as a key step.

One hypothetical pathway could involve a transition metal-catalyzed C-S bond formation. Starting with a dibrominated anisole (B1667542) derivative, such as 1,3-dibromo-4-methoxybenzene, a selective palladium- or copper-catalyzed coupling with a methylthiolate source, like sodium thiomethoxide, could potentially introduce the methylsulfanyl group. The selectivity of such a reaction would be crucial and highly dependent on the catalyst system and reaction conditions.

Another approach could be a C-Br bond formation on a pre-functionalized thioanisole (B89551) derivative. For example, a suitably protected 4-methoxy-2-(methylsulfanyl)phenyl precursor could undergo a directed C-H activation/bromination reaction catalyzed by a transition metal like palladium or rhodium. The directing group would be essential to ensure the desired regioselectivity of the bromination.

The following table summarizes potential transition metal-catalyzed pathways for analogous compounds, which could be adapted for the synthesis of the target molecule.

| Catalyst System | Reactants | Product Analog | Potential Application for Target Compound |

| Pd(OAc)₂ / Ligand | Aryl halide, Thiol | Aryl thioether | Coupling of a dibromo-methoxybenzene derivative with a methylthiolate source. |

| CuI / Ligand | Aryl halide, Thiol | Aryl thioether | Similar to the palladium-catalyzed approach, offering a potentially milder alternative. |

| [Rh(Cp*)Cl₂]₂ | Aryl with directing group, Brominating agent | Brominated aryl compound | Directed C-H bromination of a 4-methoxy-2-(methylsulfanyl)benzene precursor. |

Ligand Design for Enhanced Selectivity

In the context of the transition metal-catalyzed pathways discussed above, ligand design plays a pivotal role in controlling the reactivity and, most importantly, the selectivity of the reaction. For the hypothetical cross-coupling reactions to synthesize this compound, the choice of ligand would be critical to achieve the desired regioselectivity and efficiency.

For palladium-catalyzed C-S cross-coupling reactions, bulky electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can influence which C-Br bond of a poly-brominated precursor would react preferentially.

In directed C-H activation/bromination reactions, the ligand on the transition metal center can influence the stability of the metallacyclic intermediate and the subsequent C-Br bond-forming step. Chiral ligands could even be employed to induce enantioselectivity if a prochiral substrate were used, although this is not directly applicable to the achiral target molecule itself.

The table below illustrates the types of ligands and their potential roles in analogous synthetic transformations.

| Ligand Type | Example Ligands | Potential Role in Synthesis |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Enhancing catalytic activity and selectivity in Pd-catalyzed C-S coupling. |

| Bidentate Phosphines | dppf, DPEphos | Stabilizing the metal center and influencing regioselectivity in cross-coupling. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donating ligands that can promote challenging cross-coupling reactions. |

Solvent Effects and Temperature Control in Reaction Outcomes

Solvent and temperature are critical parameters that can significantly influence the outcome of chemical reactions, including those potentially used to synthesize this compound. These factors can affect reaction rates, selectivity, and even the stability of reactants, intermediates, and products.

For electrophilic bromination reactions, the polarity of the solvent can impact the stability of the charged intermediates (arenium ions). A more polar solvent can stabilize these intermediates, potentially leading to faster reaction rates. However, solvent choice can also affect the regioselectivity. For instance, in the bromination of anisole, the ortho/para ratio can be influenced by the solvent. A similar effect would be expected in the bromination of a methoxy-methylsulfanyl substituted benzene.

Temperature control is also crucial. Higher temperatures generally increase reaction rates but can sometimes lead to a decrease in selectivity and the formation of undesired byproducts, such as poly-brominated species. In many cases, reactions are carried out at low temperatures to enhance selectivity.

The following table provides examples of how solvent and temperature can affect relevant reaction types.

| Reaction Type | Solvent | Temperature | Effect on Outcome |

| Electrophilic Bromination | Acetic Acid | Room Temperature | Promotes formation of the desired monobrominated product. |

| Carbon Tetrachloride | 0 °C to Room Temperature | Less polar solvent, may influence regioselectivity. | |

| Pd-catalyzed Cross-Coupling | Toluene, Dioxane | 80-110 °C | Common solvents for these reactions, temperature is crucial for catalytic turnover. |

| DMF, DMAc | 100-150 °C | Polar aprotic solvents that can facilitate difficult couplings. |

Stereoselective Synthesis of Chiral Derivatives (if applicable for related compounds or theoretical)

The target molecule, this compound, is achiral. However, the sulfur atom of the methylsulfanyl group can be oxidized to a sulfoxide, which would introduce a stereocenter at the sulfur atom, leading to the chiral compound 1-Bromo-4-methoxy-2-(methylsulfinyl)benzene. The synthesis of such chiral sulfoxides is a well-established field of organic chemistry.

The stereoselective synthesis of the corresponding chiral sulfoxide could be achieved through the asymmetric oxidation of the parent sulfide (B99878). Several methods are available for this transformation, including the use of chiral oxidizing agents or metal catalysts complexed with chiral ligands.

A common method is the Sharpless asymmetric dihydroxylation, which can be adapted for the asymmetric oxidation of sulfides using a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide. Another approach involves the use of chiral oxaziridines, such as Davis's reagent, which can deliver an oxygen atom to the sulfur in a stereocontrolled manner.

The enantiopure sulfoxide could then serve as a chiral auxiliary or be a target molecule in its own right for applications in medicinal chemistry or materials science.

The table below outlines some established methods for the asymmetric oxidation of sulfides to sulfoxides.

| Method | Reagent/Catalyst System | Description |

| Sharpless Asymmetric Oxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Catalytic asymmetric oxidation of sulfides to sulfoxides. The enantiomer of the diethyl tartrate (DET) ligand determines the stereochemistry of the resulting sulfoxide. |

| Davis's Reagent | Chiral oxaziridine | Stoichiometric oxidation with a chiral N-sulfonyloxaziridine. |

| Kagan's Reagent | Modified Sharpless reagent with water | A modified and often more efficient version of the Sharpless oxidation for sulfides. |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxy 2 Methylsulfanyl Benzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. The nature of the substituents on the ring dictates the compound's susceptibility to either electrophilic or nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and orientation of this substitution are determined by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

Influence of Substituents :

Methoxy (B1213986) Group (-OCH₃) : This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring. It directs incoming electrophiles to the ortho and para positions. msu.edu

Methylsulfanyl Group (-SCH₃) : Similar to the methoxy group, the methylsulfanyl group is also an activating, ortho, para-directing group through resonance. However, its activating effect is generally weaker than that of the methoxy group.

Bromo Group (-Br) : Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of resonance electron donation. libretexts.org

Predicted Reactivity and Regioselectivity : In 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene, the powerful activating and directing effect of the methoxy group is expected to dominate. The available positions for substitution are C3, C5, and C6.

Position C5 is ortho to the methoxy group and para to the methylsulfanyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

Position C3 is ortho to both the methylsulfanyl and bromo groups and meta to the methoxy group. This position is less activated.

Position C6 is meta to both the bromo and methylsulfanyl groups, making it the least favorable site for electrophilic substitution.

Therefore, electrophilic substitution reactions on this compound are predicted to occur predominantly at the C5 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution This table is based on established principles of substituent effects in electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-nitro-4-methoxy-2-(methylsulfanyl)benzene |

| Halogenation | Br₂, FeBr₃ | 1,5-Dibromo-4-methoxy-2-(methylsulfanyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Bromo-3-methoxy-2-(methylthio)phenyl)ethan-1-one |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

The compound this compound is not well-suited for the typical SNAr addition-elimination mechanism. The methoxy and methylsulfanyl groups are electron-donating, which enriches the benzene ring with electron density and destabilizes the carbanionic intermediate required for this pathway. chemistrysteps.com Consequently, displacing the bromo group with a nucleophile would require harsh reaction conditions, such as very high temperatures. libretexts.org

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This mechanism typically requires the use of an exceptionally strong base, such as sodium amide (NaNH₂), to deprotonate a hydrogen atom ortho to the leaving group. For this compound, the potential for a benzyne mechanism would depend on the acidity of the protons at the C3 and C5 positions and the stability of the resulting benzyne intermediates.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are widely employed for their efficiency in mediating the formation of C-C bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone methods in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. libretexts.org The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would yield a biaryl or related product. The presence of electron-donating groups like methoxy can promote the reaction. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process typically requires a base. The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method would allow for the introduction of an alkynyl group at the C1 position of the benzene ring.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table presents generalized examples of reactions applicable to the aryl bromide moiety of the target compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl (Ar-R) |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene (Ar-CH=CHR) |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne (Ar-C≡C-R) |

Beyond palladium, other transition metals can also catalyze cross-coupling reactions involving aryl bromides.

Stille Coupling : This reaction utilizes an organotin reagent as the coupling partner. Like the Suzuki reaction, it is highly versatile and tolerates many functional groups, though concerns about the toxicity of tin byproducts exist.

Hiyama Coupling : This involves the coupling of organosilicon compounds with organohalides, activated by a fluoride (B91410) source.

Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of an amino group in place of the bromine atom.

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is susceptible to oxidation, which can significantly alter the electronic properties of the molecule. The sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH₃) or further to a sulfone (-SO₂CH₃).

Oxidation to Sulfoxide : Treatment with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide, 1-bromo-4-methoxy-2-(methylsulfinyl)benzene. The sulfoxide group is a chiral, electron-withdrawing group.

Oxidation to Sulfone : Using stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), leads to the formation of the sulfone, 1-bromo-4-methoxy-2-(methylsulfonyl)benzene. The sulfone group is strongly electron-withdrawing.

This transformation from a methylsulfanyl (electron-donating) to a sulfonyl (electron-withdrawing) group fundamentally changes the reactivity of the aromatic ring. An electron-withdrawing sulfone group would deactivate the ring towards electrophilic substitution but would activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Table 3: Oxidation States of the Sulfur Moiety and Their Electronic Effects

| Moiety | Name | Oxidation State of Sulfur | Electronic Effect on Aromatic Ring |

| -SCH₃ | Methylsulfanyl | -2 | Activating (Electron-donating by resonance) |

| -SOCH₃ | Methylsulfinyl | 0 | Deactivating (Electron-withdrawing) |

| -SO₂CH₃ | Methylsulfonyl | +2 | Strongly Deactivating (Strongly electron-withdrawing) |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone. This transformation is a common and predictable reaction for aryl sulfides. The controlled oxidation to the sulfoxide, 1-bromo-4-methoxy-2-(methylsulfinyl)benzene, can be achieved using a single equivalent of an oxidizing agent. Further oxidation yields the sulfone, 1-bromo-4-methoxy-2-(methylsulfonyl)benzene.

A variety of oxidizing agents can be employed for this purpose. The choice of reagent and reaction conditions determines the selectivity between the sulfoxide and the sulfone. While specific studies on this compound are not extensively documented, the oxidation of analogous aryl sulfides is well-established. Common methods include the use of hydrogen peroxide, often with a catalyst, peroxy acids, or other oxidants.

Below is a table of representative conditions for the oxidation of aryl methyl sulfides to their corresponding sulfoxides and sulfones, which are expected to be applicable to this compound.

| Product | Oxidizing Agent | Catalyst/Solvent | Temperature | Notes |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Room Temp. | High yield and selectivity for sulfoxide. |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Room Temp. | Efficiently affords the corresponding sulfone. |

| Sulfoxide/Sulfone | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp. | Stoichiometry dependent: 1 eq. for sulfoxide, >2 eq. for sulfone. |

| Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Not specified | Metal-free, environmentally benign method. |

These reactions proceed via nucleophilic attack of the sulfur atom on the oxidant. The presence of the electron-donating methoxy group and the electron-withdrawing bromo group on the aromatic ring can influence the nucleophilicity of the sulfur atom and thus the reaction rate.

Cleavage and Derivatization Reactions

The methylsulfanyl group, -S-CH₃, can undergo cleavage of the C(sp³)–S bond. Recent advancements in organic synthesis have provided metal-free methods for such transformations. For instance, N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers. mdpi.com Depending on the solvent, this can lead to the formation of aldehydes or dithioacetals. mdpi.com Another reagent, N-fluorobenzenesulfonimide (NFSI), has been shown to facilitate the selective cleavage of the methyl C(sp³)–S bond in aryl methylthioethers at elevated temperatures. organic-chemistry.org

These methods could potentially be applied to this compound to cleave the S-CH₃ bond, providing a pathway to the corresponding thiol, which could then be further derivatized. For example, reaction with NFSI could convert the methylsulfanyl group into a more reactive intermediate, which can then be trapped to form unsymmetrical disulfides. organic-chemistry.org The general selectivity order for C-S bond cleavage is reported to be furfuryl > benzyl (B1604629) > alkyl > C(sp²)–S, suggesting that the methyl C-S bond in the target molecule would be susceptible to cleavage under appropriate conditions. organic-chemistry.org

Participation in Cyclization Reactions

The ortho-bromo-thioether arrangement in this compound provides a structural motif that can be utilized in intramolecular cyclization reactions to form heterocyclic systems. While direct cyclization of this specific molecule is not widely reported, analogous structures undergo such transformations. For instance, palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas is a known method for the synthesis of 2-aminobenzothiazoles. indexcopernicus.com

For this compound to participate in a similar cyclization, the methylsulfanyl group would likely require modification to introduce a nucleophilic component. A hypothetical pathway could involve the demethylation of the sulfur to form the corresponding thiol. This thiol could then be derivatized, for example, into a thioamide. The resulting N-substituted-2-(5-bromo-2-methoxyphenyl)thioamide could then undergo an intramolecular C-S or C-N bond formation, potentially catalyzed by copper or palladium, to yield a substituted benzothiazole (B30560) derivative. indexcopernicus.com

Another potential cyclization strategy involves electrophile-mediated reactions. For example, if the methylsulfanyl group were replaced by an o-alkynyl group, an electrophile such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) could induce cyclization to form a substituted benzofuran. rsc.org

Reactivity of the Methoxy Substituent

Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH₃) of this compound is an aryl methyl ether, which can be cleaved to the corresponding phenol (B47542) under strongly acidic conditions. researchgate.net This reaction is a classic transformation in organic chemistry. researchgate.net Common reagents for this purpose include strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃). researchgate.net

The mechanism of this cleavage depends on the nature of the substituents. For an aryl methyl ether, the reaction proceeds via protonation of the ether oxygen by the strong acid, making it a better leaving group. Subsequently, the halide anion (e.g., Br⁻) acts as a nucleophile and attacks the methyl group in an Sₙ2 reaction. This results in the formation of the phenol (4-bromo-2-(methylsulfanyl)phenol) and methyl bromide. The aromatic C-O bond is not cleaved because sp²-hybridized carbons are resistant to Sₙ2 attack.

A summary of common conditions for aryl methyl ether cleavage is presented below.

| Reagent | Solvent | Temperature | Mechanism |

| HBr (48%) | Acetic Acid or neat | Reflux | Sₙ2 |

| HI | Acetic Acid or neat | Reflux | Sₙ2 |

| BBr₃ | Dichloromethane (CH₂Cl₂) | -78°C to Room Temp. | Lewis acid-mediated Sₙ2 |

| Tetra-n-butylphosphonium Bromide / 48% HBr | Not specified | Not specified | Phase-transfer catalysis |

Functionalization and Related Transformations

Computational and Experimental Mechanistic Elucidation of Key Reactions

While specific mechanistic studies on this compound are limited, the mechanisms of its key potential reactions can be understood through studies of related compounds and computational chemistry.

Oxidation of the Methylsulfanyl Group: The oxidation of aryl methyl sulfides has been the subject of mechanistic investigations. Correlation analysis of the oxidation of various aryl methyl sulfides with dimethyldioxirane (B1199080) has shown that the reaction generally proceeds through a single-step, concerted mechanism where the S-O bond formation and elimination of acetone (B3395972) occur simultaneously. However, in highly polar aqueous solvent mixtures, the mechanism can shift to a two-step process involving a reversible attack of the oxidant on the sulfide (B99878) to form a sulfonium (B1226848) betaine (B1666868) intermediate. The electronic effects of the substituents on the aryl ring play a crucial role in the reaction kinetics. Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition states of these oxidation reactions. rsc.org Such studies on this compound would help elucidate how the combination of the electron-donating methoxy group and the electron-withdrawing bromo group influences the energy barrier of the oxidation process.

Demethylation of the Methoxy Group: The mechanism of demethylation of anisole (B1667542) derivatives has also been investigated using DFT. rsc.org For acid-catalyzed cleavage, computational models can determine the proton affinity of the ether oxygen and the energy profile of the subsequent Sₙ2 attack by the halide nucleophile. These calculations can predict the reaction rates and the influence of the ortho-methylsulfanyl and para-bromo substituents on the stability of the transition state. rsc.org The electronic properties of the substituents can be quantitatively assessed to understand their impact on the reaction mechanism. nih.govresearchgate.net

Spectroscopic and Structural Elucidation in Advanced Chemical Research

X-ray Crystallography for Solid-State Structure DeterminationA search for crystallographic information yielded no results, indicating that the single-crystal X-ray structure has not been determined or deposited in crystallographic databases. Therefore, information regarding its crystal data, unit cell parameters, molecular geometry, and intermolecular interactions is unavailable.

Until 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene is synthesized and characterized with its data made publicly available, a detailed and scientifically accurate article on its spectroscopic and structural properties cannot be written.

Supramolecular Assembly and Crystal Packing Principles of this compound

The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions, which govern the packing of molecules into a thermodynamically stable lattice. For the compound this compound, a detailed analysis of its supramolecular assembly and crystal packing is crucial for understanding its physicochemical properties. However, as of the latest crystallographic database searches, a definitive crystal structure for this compound has not been reported. In the absence of direct experimental data for this specific compound, the principles of its supramolecular assembly can be inferred by examining the crystal structures of closely related analogues and by applying established concepts of crystal engineering.

The molecular structure of this compound features several functional groups capable of participating in a variety of intermolecular interactions: a bromine atom, a methoxy (B1213986) group, and a methylsulfanyl group attached to a benzene (B151609) ring. These groups are known to be involved in halogen bonding, hydrogen bonding, and π-interactions, respectively. The final crystal packing would be a result of the competition and cooperation between these various non-covalent forces.

A pertinent analogue for which crystal structure data is available is 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. researchgate.net In the crystal of this related molecule, weak intermolecular Br···O interactions are observed, with a Br···O distance of 3.286 (4) Å. researchgate.net This type of halogen bond, where a halogen atom acts as an electrophilic species (a halogen bond donor) and a Lewis base (like an oxygen atom) acts as a halogen bond acceptor, is a significant directional force in the crystal packing of many organobromine compounds.

Based on the analysis of analogous structures, the supramolecular assembly of this compound is likely to be influenced by a hierarchy of non-covalent interactions. The bromine atom is a potential halogen bond donor, and could interact with the oxygen of the methoxy group or the sulfur of the methylsulfanyl group of a neighboring molecule. The presence of aromatic C-H bonds and methyl groups allows for the formation of weak C-H···π and C-H···O/S hydrogen bonds. Furthermore, the aromatic rings can participate in π-π stacking interactions.

To provide a comprehensive understanding, the following data tables present hypothetical yet plausible intermolecular interaction parameters for this compound, based on known values from similar structures found in the Cambridge Structural Database.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) (Predicted) | Angle (°) (Predicted) |

| Halogen Bond | C—Br | O (methoxy) | 3.0 - 3.4 | 160 - 175 |

| Halogen Bond | C—Br | S (methylsulfanyl) | 3.2 - 3.6 | 160 - 175 |

| Hydrogen Bond | C(aryl)—H | O (methoxy) | 2.4 - 2.8 | 140 - 160 |

| Hydrogen Bond | C(methyl)—H | O (methoxy) | 2.5 - 2.9 | 130 - 150 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 (centroid-centroid) | - |

Computational and Theoretical Chemistry Studies on 1 Bromo 4 Methoxy 2 Methylsulfanyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. researchgate.net DFT calculations for 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the molecule's properties. ijert.orgresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The presence of the methoxy (B1213986) (-OCH₃) and methylsulfanyl (-SCH₃) groups introduces rotational flexibility around the C(ring)-O and C(ring)-S bonds. A potential energy surface (PES) scan would be conducted by systematically rotating these groups to identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. ijert.org It is expected that the planar conformations, where the methyl groups are in the plane of the benzene (B151609) ring, would be the most stable due to conjugation effects, though steric hindrance between the adjacent methylsulfanyl group and the bromine atom could influence the preferred orientation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on related structures like 4-methoxythioanisole (B167831) ijert.org and are for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | C1-C2-S | 121.0 |

| C-S | 1.790 | C2-C1-Br | 119.5 |

| C-O | 1.365 | C-S-C(methyl) | 105.0 |

| C(ring)-C(ring) | 1.390 - 1.405 | C-O-C(methyl) | 117.5 |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ijert.org Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or torsion.

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net The analysis for this compound would identify characteristic vibrational modes for each functional group. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the C-Br stretching vibration would appear at a lower frequency. ijert.orgresearchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes, based on general frequency ranges and data for similar compounds. ijert.orgresearchgate.net)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 - 3050 |

| Asymmetric CH₃ Stretch (-OCH₃) | ~2950 |

| Asymmetric CH₃ Stretch (-SCH₃) | ~2930 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-O Stretch | ~1250 |

| C-S Stretch | ~700 |

| C-Br Stretch | ~650 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom, while the LUMO would be distributed over the aromatic ring, with contributions from the electronegative bromine atom. The presence of the electron-donating methoxy and methylsulfanyl groups would raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap. ijert.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. ijert.org

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative regions, indicating electron-rich areas susceptible to electrophilic attack, are expected to be located around the oxygen and sulfur atoms due to their lone pairs of electrons. ijert.org The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them sites for potential nucleophilic interaction. The MEP analysis provides a clear picture of the charge distribution and is invaluable for predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. ijert.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction, contributing to the molecule's stability. ijert.org

In this compound, significant delocalization is expected from the lone pairs of the oxygen and sulfur atoms into the antibonding π* orbitals of the benzene ring. This delocalization contributes to the stability of the molecule. The NBO analysis would quantify these interactions and also reveal the charge distribution on each atom, providing a more detailed picture than simple atomic charge models. ijert.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Weak Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational methods used to study weak interactions, such as hydrogen bonds and van der Waals forces. QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs), which characterize the nature of chemical bonds.

Molecular Dynamics Simulations for Dynamic Behavior

While direct MD data for this compound is not available, studies on structurally related compounds, such as anisole (B1667542) and thioanisole (B89551), can offer a general understanding of the types of dynamic behavior that could be investigated. For instance, computational studies on anisole and thioanisole have explored their rotational isomerism and conformational preferences. researchgate.netresearchgate.net These studies often involve calculating total energy curves as a function of specific dihedral angles to determine the most stable conformations. researchgate.netresearchgate.net

A hypothetical molecular dynamics simulation of this compound could provide valuable information about several key dynamic properties. Such a study would likely involve the following:

Conformational Analysis: Investigating the rotational freedom around the C-O bond of the methoxy group and the C-S bond of the methylsulfanyl group. This would help in identifying the preferred orientations of these groups relative to the benzene ring and each other.

Solvent Effects: Simulating the compound in different solvents to understand how the surrounding environment influences its dynamic behavior and conformational equilibrium.

Intermolecular Interactions: In a simulation with multiple molecules, it would be possible to study the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the condensed-phase properties of the compound.

The results of such simulations could be presented in various forms, including trajectory visualizations, radial distribution functions to describe the local molecular environment, and time correlation functions to analyze dynamic processes.

Although no specific data tables can be generated for this compound due to the absence of dedicated MD studies, a general framework for what such a data table might include is presented below for illustrative purposes.

| Radial Distribution Functions (g(r)) | Information on the solvation shell structure when simulated in a solvent. |

It is important to reiterate that the information presented here is based on the general capabilities of molecular dynamics simulations and findings for analogous compounds. Future computational studies are required to elucidate the specific dynamic behavior of this compound.

Applications of 1 Bromo 4 Methoxy 2 Methylsulfanyl Benzene As a Synthetic Building Block and Research Probe

Role in the Synthesis of Complex Organic Scaffolds

While direct, widespread applications of 1-bromo-4-methoxy-2-(methylsulfanyl)benzene in the total synthesis of natural products are not extensively documented in publicly available literature, its structure is ideally suited for the synthesis of complex heterocyclic scaffolds, particularly substituted dibenzothiophenes. Dibenzothiophenes are a class of sulfur-containing polycyclic aromatic hydrocarbons that have been investigated for their applications in organic electronics and medicinal chemistry. rsc.orgchemicalbook.comproquest.com

The subject compound can serve as a key precursor to a substituted dibenzothiophene through a sequence involving an intramolecular cyclization. A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the bromide position to introduce an aryl or vinyl group. This would be followed by an intramolecular cyclization reaction, where the methylsulfanyl group facilitates the formation of the thiophene ring.

For instance, a hypothetical synthesis of a methoxy-substituted dibenzothiophene could proceed via a palladium-catalyzed intramolecular C-S/C-H coupling reaction. The ortho-relationship of the bromo and methylsulfanyl groups is pivotal for such a transformation.

Table 1: Hypothetical Reaction Scheme for Dibenzothiophene Synthesis

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 2-(Methylsulfanyl)-4-methoxy-1,1'-biphenyl |

This proposed pathway highlights the potential of this compound as a valuable starting material for generating intricate aromatic systems that are otherwise challenging to synthesize. The methoxy (B1213986) group also provides a handle for further functionalization of the resulting dibenzothiophene core.

Utility in Developing Novel Synthetic Methodologies

Aryl halides are fundamental substrates for the development of new transition-metal-catalyzed cross-coupling reactions. The related compound, 1-bromo-4-methoxybenzene, is frequently employed as a model substrate to optimize and showcase the efficacy of new catalytic systems for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations due to its moderate reactivity and the easily identifiable methoxy group in NMR spectroscopy. researchgate.net

This compound presents an even more interesting substrate for methodology development. The presence of the ortho-methylsulfanyl group could exert significant electronic and steric effects on the reaction center. The sulfur atom, being a soft Lewis base, has the potential to coordinate to the metal catalyst, which could lead to unique reactivity or selectivity. For example, it could act as a directing group, influencing the regioselectivity of further functionalization, or it could potentially poison the catalyst, posing a challenge that new, more robust catalytic systems would need to overcome.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling with 1-Bromo-4-methoxybenzene

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >98 |

The data in Table 2, for the simpler analogue, underscores the types of reactions for which this compound could be a valuable tool for refining and expanding the scope of modern synthetic methodologies.

Application in Investigating Reaction Pathways and Stereochemical Outcomes

The application of this compound in the specific investigation of reaction pathways and stereochemical outcomes is not well-documented in the current scientific literature. However, its trisubstituted pattern offers potential for such studies. For example, in reactions involving benzyne (B1209423) intermediates, the regioselectivity of a nucleophilic attack could be studied, with the methoxy and methylsulfanyl groups influencing the outcome. Similarly, in directed metalation reactions, the competition or synergy between the ortho-directing abilities of the methoxy and methylsulfanyl groups could be investigated.

Precursor for Materials Science Research

There is currently no readily available information in the scientific literature describing the use of this compound as a precursor for materials science research, such as in the synthesis of specific polymer monomers. Its potential in this area would likely be as a starting material for more complex, functionalized monomers, leveraging the reactivity of the bromo and methylsulfanyl groups.

Design and Synthesis of Molecular Probes for Mechanistic Studies

The use of this compound in the design and synthesis of molecular probes for mechanistic studies has not been reported in the available literature. While its structure could potentially be incorporated into larger molecules designed as probes, for example, by attaching a fluorophore or a reactive group via the bromine atom, there are no current examples of this application.

Future Research Directions and Unexplored Avenues in 1 Bromo 4 Methoxy 2 Methylsulfanyl Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic methods for functionalized aromatic compounds often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene and its derivatives.

Key areas for investigation include:

Atom Economy and Green Solvents: Moving away from classical bromination and sulfenylation reactions that may have poor atom economy. Exploring one-pot syntheses and utilizing greener solvents like water or ethanol (B145695) can significantly improve the sustainability of the process. researchgate.net The pharmaceutical industry, a potential consumer of such specialized molecules, is increasingly adopting green chemistry principles to minimize environmental impact. jddhs.com

Catalytic Approaches: Developing catalytic C-H functionalization methods could provide a more direct route to this class of compounds, avoiding the need for pre-functionalized starting materials. Transition metal-free C-H bromination protocols are particularly relevant in this context. researchgate.net

Flow Chemistry: Implementing continuous flow processing can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution using Br₂ and a Lewis acid. libretexts.org | C-H bromination using NBS and a recyclable catalyst in a green solvent. researchgate.net | Avoids stoichiometric hazardous reagents, potential for catalyst recycling. |

| Sulfenylation | Friedel-Crafts type reactions or multi-step sequences. | Direct C-H sulfenylation or use of photocatalysis with greener oxidants like oxygen. researchgate.netnih.gov | Higher atom economy, milder reaction conditions. |

| Process | Batch synthesis. | Continuous flow synthesis. researchgate.net | Enhanced safety, better scalability, improved process control. |

Exploration of Unconventional Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound allows for the exploration of novel and site-selective reactions that go beyond standard transformations.

Site-Selective C-H Activation: The methoxy (B1213986) and methylsulfanyl groups can act as directing groups for C-H activation. Theoretical studies on anisoles and thioanisoles suggest that regioselectivity is influenced by factors like ring strain in metallacyclic intermediates. acs.orgresearchgate.net Future work could explore palladium-catalyzed meta-C-H arylation, a strategy that has been successful for anisole (B1667542) derivatives and provides new retrosynthetic possibilities. nih.gov

Novel Transformations of the Aryl Bromide: The bromine atom is a versatile handle for a wide range of cross-coupling reactions. Beyond standard Suzuki and Buchwald-Hartwig couplings, research could focus on less common transformations. For instance, converting the aryl bromide into an aromatic nitrile under metal cyanide-free conditions or into an aldehyde via silver(I)-catalyzed formylation are emerging areas. researchgate.nettandfonline.com

Photoredox Catalysis: Visible-light photoredox catalysis can enable novel transformations under mild conditions. This could include the dealkylative aromatic substitution of the bromide with amines or the generation of aryl radicals for subsequent reactions. mdpi.com

Advanced In Situ Spectroscopic Studies of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques can provide real-time insights into the formation of intermediates and the kinetics of reactions involving this compound.

The use of in-situ sensors to monitor variables like temperature and color can generate large datasets. chemai.io This data is invaluable for understanding reaction progress and can be used to train machine learning models for real-time analysis and prediction. Techniques such as in-situ NMR, IR, and Raman spectroscopy can be employed to:

Identify transient intermediates in catalytic cycles.

Determine reaction kinetics and elucidate rate-determining steps.

Understand the role of additives and catalysts in influencing reaction pathways.

Optimize reaction conditions for improved yield and selectivity.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.govarxiv.org Platforms like SYNTHIA® have demonstrated the ability to design plausible routes for complex molecules by combining expert-coded rules with AI. synthiaonline.com Such tools could uncover non-intuitive pathways to the target compound and its derivatives.

Reaction Outcome Prediction: Machine learning models can predict the major products of chemical reactions, their yields, and optimal conditions. acs.orgchemistryworld.com By representing molecules as SMILES strings, sequence-to-sequence models, including Transformers, can "translate" reactants into products with increasing accuracy. mdpi.com This can save significant experimental time and resources by prioritizing promising reaction conditions.

Computational Chemistry Integration: Combining AI with quantum chemistry calculations can help in designing and verifying synthetic routes. researchgate.net This synergy allows for the theoretical validation of reaction feasibility before undertaking experimental work.

Table 2: Application of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms suggest disconnection strategies to identify potential starting materials. frontiersin.orgacs.org | Discovery of novel, more efficient, and sustainable synthetic routes. |

| Reaction Prediction | Models predict the likely outcome and yield of a reaction given the reactants and conditions. chemcopilot.comacs.org | Reduces trial-and-error experimentation; accelerates optimization. |

Investigation of Emerging Non-Covalent Interactions in Derivatives

The bromine and sulfur atoms in the scaffold of this compound and its derivatives can participate in specific and directional non-covalent interactions, namely halogen and chalcogen bonds. These interactions are increasingly recognized for their crucial roles in supramolecular chemistry, materials science, and drug design. researchgate.netnih.gov

Halogen Bonding: The bromine atom possesses a "σ-hole," an electropositive region that can interact favorably with Lewis bases. mdpi.com The strength of this halogen bond can be tuned by modifying the electronic properties of the aromatic ring. mdpi.com Investigating these interactions in co-crystals of derivatives could lead to new materials with tailored solid-state structures and properties. The interaction of the bromine with Lewis basic additives could also be explored to enhance reactivity in electrophilic aromatic substitution reactions. acs.org

Chalcogen Bonding: The sulfur atom of the methylsulfanyl group can also engage in chalcogen bonding, another type of σ-hole interaction. nih.gov This interaction involves the attraction between the electropositive region on the sulfur atom and a nucleophile. tandfonline.com Studies have shown that sulfur-mediated chalcogen bonds are important in protein structure and function, suggesting that derivatives of this compound could be designed as ligands for biological targets. nih.govresearchgate.net

Sulfur-π Interactions: The sulfur atom can also engage in non-covalent interactions with π systems, which can be of comparable strength to conventional hydrogen bonds. soton.ac.uk These interactions play a role in stabilizing protein structures and could be exploited in the design of new functional molecules. nih.gov

Table 3: Key Non-Covalent Interactions to Explore

| Interaction | Donor Atom | Acceptor | Potential Significance |

|---|---|---|---|

| Halogen Bond | Bromine | Lewis bases (e.g., N, O, Cl⁻) | Crystal engineering, catalysis, materials design. mdpi.comrug.nl |

| Chalcogen Bond | Sulfur | Nucleophiles (e.g., O, S, aromatic rings) | Drug design, supramolecular assembly, catalysis. tandfonline.comwikipedia.org |

| Sulfur-π Interaction | Sulfur | π-systems (aromatic rings, alkenes) | Molecular recognition, protein-ligand binding. soton.ac.uk |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:

Methoxy introduction : Methoxylation of 2-bromo-4-methylsulfanylphenol using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >98% purity.

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹H/¹³C NMR (δ 7.35–7.45 ppm for aromatic protons) and FT-IR (C-Br stretch at ~550 cm⁻¹) .

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. Key steps include:

Crystal growth : Slow evaporation of a dichloromethane solution.

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflection intensities.

Refinement : SHELXL refines atomic coordinates, revealing bond lengths (e.g., C-Br: ~1.89 Å) and angles, with R-factor < 0.05 .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

Antimicrobial testing : Broth microdilution (CLSI guidelines) against Candida albicans (MIC ≤ 12.5 µg/mL reported) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .

Controls : Include solvent-only and positive controls (e.g., fluconazole for antifungal assays).

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodology :

Theoretical analysis : DFT calculations (B3LYP/6-31G*) predict reactivity at the para-bromo position due to lower electron density (MEP maps).

Experimental validation : Perform Suzuki-Miyaura coupling with phenylboronic acid. Monitor reaction via TLC and isolate the biphenyl product (²J coupling constants in NMR confirm regiochemistry) .

Challenges : Competing ortho-directing effects from methylsulfanyl may require ligand optimization (e.g., SPhos vs. XPhos) .

Q. How can conflicting data on cytotoxicity and antimicrobial efficacy be resolved?

- Methodology :

Dose-response curves : Repeat assays with extended concentration ranges (0.1–100 µM) to identify non-linear effects.

Metabolic profiling : LC-MS/MS to detect degradation products in cell culture media that may alter bioactivity .

Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.

Q. What advanced techniques elucidate its interactions with biomacromolecules (e.g., enzymes, DNA)?

- Methodology :

Surface plasmon resonance (SPR) : Measure binding affinity to human serum albumin (KD values).

Molecular docking : AutoDock Vina simulates binding to cytochrome P450 (CYP3A4), identifying key residues (e.g., Phe304) .

Fluorescence quenching : Monitor tryptophan emission spectra to assess DNA intercalation (Stern-Volmer plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.